molecular formula C15H14FNO4 B12749609 3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide CAS No. 117612-00-7

3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide

Cat. No.: B12749609
CAS No.: 117612-00-7
M. Wt: 291.27 g/mol
InChI Key: YDVQKXADKJTCMZ-SFQUDFHCSA-N
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Description

“3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” is a synthetic organic compound that belongs to the class of furo[3,4-b]pyrans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furo[3,4-b]pyran core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions.

    Oxidation to form the N-oxide: This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction may yield the corresponding amine.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology

In biological research, such compounds may be studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,4-b]pyran derivatives: These compounds share the same core structure and may have similar biological activities.

    Fluorophenyl derivatives: Compounds containing the fluorophenyl group may exhibit similar chemical reactivity and biological properties.

Uniqueness

The uniqueness of “3,4-Dihydro-2,2-dimethyl-4-((4-fluorophenyl)imino)-2H-furo(3,4-b)pyran-7(5H)-one N-oxide” lies in its specific combination of structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

CAS No.

117612-00-7

Molecular Formula

C15H14FNO4

Molecular Weight

291.27 g/mol

IUPAC Name

N-(4-fluorophenyl)-2,2-dimethyl-7-oxo-3,5-dihydrofuro[3,4-b]pyran-4-imine oxide

InChI

InChI=1S/C15H14FNO4/c1-15(2)7-12(11-8-20-14(18)13(11)21-15)17(19)10-5-3-9(16)4-6-10/h3-6H,7-8H2,1-2H3/b17-12+

InChI Key

YDVQKXADKJTCMZ-SFQUDFHCSA-N

Isomeric SMILES

CC1(C/C(=[N+](/C2=CC=C(C=C2)F)\[O-])/C3=C(O1)C(=O)OC3)C

Canonical SMILES

CC1(CC(=[N+](C2=CC=C(C=C2)F)[O-])C3=C(O1)C(=O)OC3)C

Origin of Product

United States

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